REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][N:5]=[CH:4][C:3]=1[OH:8].[CH2:9](O)[CH:10]=[CH2:11].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>C1COCC1>[Cl:1][C:2]1[CH:7]=[CH:6][N:5]=[CH:4][C:3]=1[O:8][CH2:11][CH:10]=[CH2:9]
|
Name
|
diazenedicarboxylic acid diethyl ester
|
Quantity
|
0.1572 mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.1429 mol
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=NC=C1)O
|
Name
|
|
Quantity
|
0.1572 mol
|
Type
|
reactant
|
Smiles
|
C(C=C)O
|
Name
|
|
Quantity
|
0.1572 mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
163 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
276 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was cooled with an ice-water bath and under nitrogen flow
|
Type
|
CONCENTRATION
|
Details
|
The mixture was concentrated under vacuum
|
Type
|
WASH
|
Details
|
the residue was washed with a saturated Na2CO3− solution
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with DCM
|
Type
|
CUSTOM
|
Details
|
the separated organic layer was dried
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated
|
Type
|
CUSTOM
|
Details
|
until dry
|
Type
|
ADDITION
|
Details
|
The residue was treated with DIPE
|
Type
|
FILTRATION
|
Details
|
the formed solid was filtered off
|
Type
|
CUSTOM
|
Details
|
The filtrate was evaporated
|
Type
|
CUSTOM
|
Details
|
until dry
|
Type
|
ADDITION
|
Details
|
the residue was treated with diethyl ether
|
Type
|
FILTRATION
|
Details
|
the formed solid was filtered off
|
Type
|
CUSTOM
|
Details
|
The filtrate was evaporated
|
Type
|
CUSTOM
|
Details
|
until dry
|
Type
|
CUSTOM
|
Details
|
the residue was purified by open column chromatography over silica gel (eluent: DCM/2-propanone 99/1;98/2)
|
Type
|
CUSTOM
|
Details
|
The product fractions were collected
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=NC=C1)OCC=C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.9 g | |
YIELD: CALCULATEDPERCENTYIELD | 32.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |